molecular formula C19H18F3N5O B2966478 4-cyano-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 1775384-95-6

4-cyano-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

Cat. No. B2966478
CAS RN: 1775384-95-6
M. Wt: 389.382
InChI Key: NTIDCYFAXQGTSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyano-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is a useful research compound. Its molecular formula is C19H18F3N5O and its molecular weight is 389.382. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Pharmacokinetics

Flumatinib Metabolism in CML Patients : Flumatinib, chemically related to the compound of interest, has been examined for its metabolism in patients with chronic myelogenous leukemia (CML). The study identified the main metabolic pathways of flumatinib in humans, revealing the parent drug and its metabolites' presence in human plasma, urine, and feces. The metabolism primarily involves N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. This comprehensive metabolic profiling aids in understanding the drug's pharmacokinetics and optimizing its clinical use (Gong et al., 2010).

Synthetic Methodologies and Chemical Analysis

Nonaqueous Capillary Electrophoresis : A study developed a method for the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, including structural analogs of the target compound. This method offers an effective approach for quality control and analytical assessment of similar compounds, highlighting its utility in pharmaceutical analysis (Ye et al., 2012).

One-Pot Synthesis of Pyrimidinones : Research on the one-pot synthesis of 2-aminopyrimidinones demonstrates innovative synthetic routes that could be applied to derivatives of the compound . The study showcases methods for efficient synthesis and self-assembly of pyrimidinones, which are crucial for developing potential therapeutic agents (Bararjanian et al., 2010).

Therapeutic Applications and Biological Activities

Histone Deacetylase Inhibition : The compound MGCD0103, structurally related to the query compound, acts as a histone deacetylase (HDAC) inhibitor, showcasing potential anticancer properties. This highlights the compound's relevance in the development of novel anticancer therapies through modulation of gene expression (Zhou et al., 2008).

Anti-angiogenic and DNA Cleavage Activities : A study on novel derivatives including piperidine-4-carboxamide demonstrated significant anti-angiogenic and DNA cleavage activities. These findings suggest potential therapeutic applications of similar compounds in cancer treatment, emphasizing the importance of structural moieties for biological activity (Kambappa et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been known to inhibit gaba-gated chloride channels , which play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

If it acts similarly to related compounds, it may inhibit gaba-gated chloride channels . This inhibition could disrupt the normal functioning of these channels, leading to changes in neuronal activity.

Result of Action

If it inhibits gaba-gated chloride channels , it could potentially alter neuronal excitability and neurotransmission, leading to various physiological effects.

properties

IUPAC Name

4-cyano-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N5O/c1-12-24-16(19(20,21)22)10-17(25-12)27-8-6-15(7-9-27)26-18(28)14-4-2-13(11-23)3-5-14/h2-5,10,15H,6-9H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIDCYFAXQGTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC=C(C=C3)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.